Progesterone-d9

説明

Progesterone-d9 is intended for use as an internal standard for the quantification of progesterone . It is the biosynthetic precursor of all other steroid hormones . Progesterone is synthesized from cholesterol by the sequential action of desmolase in the mitochondria, which produces pregnenolone, followed by Δ4,5-isomerase in the outer mitochondrial membrane and smooth endoplasmic reticulum of steroid-secreting cells .

Synthesis Analysis

A novel strategy for rapid analysis of progesterone via direct analysis in real-time mass spectrometry (DART-MS) combined with solid-phase extraction (SPE) using an amino-functionalized metal-organic frameworks (MOFs) has been developed . This method achieved a wide linear range of 0.5–500 ng mL−1 with a satisfactory correlation coefficient (R2 = 0.9992) .

Molecular Structure Analysis

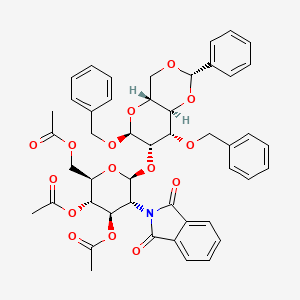

The molecular formula of Progesterone-d9 is C21H21D9O2 .

Chemical Reactions Analysis

The analysis of progesterone involves immunoassay, gas chromatography-mass spectrometry (GC-MS), and high-performance liquid chromatography-mass spectrometry (HPLC-MS) . The sensitivity was notably improved compared with solely DART-MS and obtained detection limit decreased by about 50 times .

Physical And Chemical Properties Analysis

Progesterone-d9 has a molecular weight of 323.52 . It is available in gelatinized capsule form, vaginal gel form, tablet form, vaginal insert form, and injection form, all used for various purposes .

科学的研究の応用

Physiological Role and Clinical Implications

Progesterone-d9, like its unlabelled counterpart, plays a crucial role in various physiological processes. Although its name means “promoting gestation”, it is far more than a gestational agent . It is recognized as a key physiological component of not only the menstrual cycle and pregnancy but also as an essential steroidogenic precursor of other gonadal and non-gonadal hormones such as aldosterone, cortisol, estradiol, and testosterone .

Reproduction and Fertility

Progesterone-d9 is a key physiological component of the menstrual cycle and reproduction . It is used in research to understand the role of progesterone in in vitro fertilization (IVF) and intracytoplasmic sperm injection (ICSI) .

Immune Response

Progesterone-d9 is used in research to study its role in the immune response . It is believed to have significant effects on the immune system, which could have implications for understanding and treating various immune-related conditions .

Cancer Prevention

Research has shown that progesterone and novel progesterone-based drugs have many important functions, including the prevention of cancer . Progesterone-d9 can be used in research to better understand these mechanisms and develop more effective treatments .

Contraception

Progesterone-d9 can be used in research related to contraception . As progesterone plays a key role in the menstrual cycle and pregnancy, understanding its mechanisms can lead to the development of more effective and safer contraceptive methods .

Treatment of Dysfunctional Uterine Bleeding

Progesterone-d9 can be used in research related to the treatment of dysfunctional uterine bleeding . By studying the effects of progesterone on the uterus, researchers can develop more effective treatments for this condition .

Steroid Hormone Biosynthesis

Progesterone-d9 is an essential steroidogenic precursor of other gonadal and non-gonadal hormones such as aldosterone, cortisol, estradiol, and testosterone . It can be used in research to study the biosynthesis of these hormones .

Analytical Chemistry

Progesterone-d9 is used as an internal standard in analytical chemistry . It can be used in methods such as solid-phase extraction to achieve maximum MS intensity .

作用機序

Target of Action

Progesterone-d9, a deuterium-labeled form of progesterone, primarily targets the progesterone receptor (PR) . The PR is a nuclear receptor that plays a crucial role in the reproductive system . Progesterone is a steroid hormone that regulates the menstrual cycle and is vital for pregnancy .

Mode of Action

Progesterone-d9 interacts with its target, the progesterone receptor, by binding to it . This binding triggers a series of cellular responses, including changes in gene expression . The interaction of progesterone-d9 with the PR can lead to various physiological effects, depending on the concentration and dosage form .

Biochemical Pathways

Progesterone-d9, like progesterone, is involved in several biochemical pathways. It plays a role in the release of mature oocytes, facilitation of implantation, and maintenance of pregnancy by promoting uterine growth and suppressing myometrial contractility . It also influences other organs outside the female reproductive tract .

Pharmacokinetics

The pharmacokinetics of progesterone-d9 is similar to that of progesterone. Progesterone is metabolized mainly in the liver through various processes, including reduction, hydroxylation, and conjugation . The half-life of progesterone varies depending on the route of administration . The bioavailability of oral progesterone is less than 2.4%, while the vaginal route has a bioavailability of 4-8% .

Result of Action

The action of progesterone-d9 results in several molecular and cellular effects. It plays a crucial role in the menstrual cycle, pregnancy, and other physiological processes . Its interaction with the PR leads to changes in gene expression, which can influence cell proliferation, differentiation, and other cellular functions .

Action Environment

The action, efficacy, and stability of progesterone-d9 can be influenced by various environmental factors. These factors can include the presence of other hormones, the physiological state of the individual (such as the phase of the menstrual cycle), and the specific tissue environment .

Safety and Hazards

特性

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-2,2,4,6,6,17-hexadeuterio-10,13-dimethyl-17-(2,2,2-trideuterioacetyl)-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,16-19H,4-11H2,1-3H3/t16-,17+,18-,19-,20-,21+/m0/s1/i1D3,4D2,8D2,12D,17D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJKFOVLPORLFTN-PQIPVKAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4([2H])C(=O)C([2H])([2H])[2H])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347286 | |

| Record name | Progesterone-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Progesterone-d9 | |

CAS RN |

15775-74-3 | |

| Record name | Progesterone-d9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Progesterone-2,2,4,6,6,17α,21,21,21-d9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

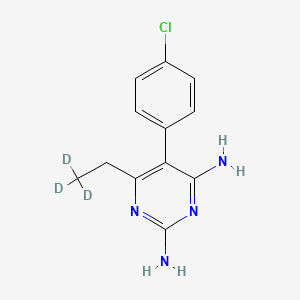

![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B563457.png)

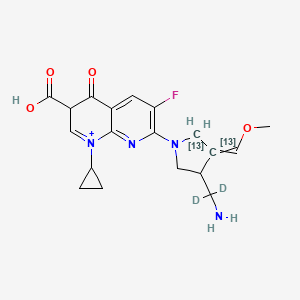

![4-(2-Hydroxy-1,1-dimethylethyl)-N-[6-chloro-5-(2-methoxyphenoxy)-(2,2'-bipyrimidin)-4-YL]benzenesulfonamide](/img/structure/B563459.png)

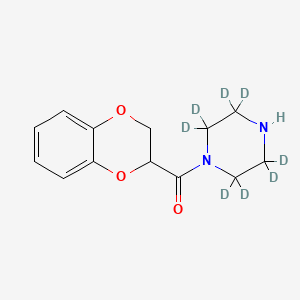

![10-Methyl-10H-dibenzo[f,h]pyrazolo[3,4-b]quinoxaline](/img/structure/B563461.png)

![8-[(Methanesulfonyl)sulfanyl]octanoic acid](/img/structure/B563462.png)

![O-[(2S)-3,3-Dimethyl-N-benzyl-proline Methyl Ester] S-Methyl Xanthate](/img/structure/B563463.png)

![(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20,34-pentahydroxy-3,7,9,11,17,21,27-heptamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30(34)-decaene-6,18,28,31,32-pentone](/img/structure/B563465.png)